molecular formula C36H26ClN B8248849 N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine

Cat. No.: B8248849
M. Wt: 508.0 g/mol
InChI Key: CGIXFDSZDGXCOB-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of biphenyl groups attached to a central amine structure, with a chlorine atom substituting one of the hydrogen atoms on the biphenyl ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Formation of Biphenyl Groups: The biphenyl groups can be synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.

    Amination: The biphenyl groups are then subjected to amination reactions to introduce the amine functionality. This can be achieved using various amination reagents such as ammonia or primary amines.

    Chlorination: The final step involves the selective chlorination of one of the biphenyl rings. This can be done using chlorinating agents like thionyl chloride or N-chlorosuccinimide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine primarily involves its ability to transport charge efficiently. In organic electronic devices, the compound facilitates the movement of holes (positive charge carriers) through the material, enhancing the overall performance of the device. The molecular targets and pathways involved include interactions with the electronic states of the material, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Comparison with Similar Compounds

Similar Compounds

    N,N-Di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine: Similar structure but lacks the chlorine atom.

    N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of chlorine.

    N,N-Di([1,1’-biphenyl]-4-yl)-4’-fluoro-[1,1’-biphenyl]-4-amine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine imparts unique electronic properties, making it more suitable for specific applications in organic electronics compared to its analogs. The chlorine atom can influence the compound’s electron affinity and ionization potential, thereby affecting its performance in electronic devices .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26ClN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIXFDSZDGXCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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